1H-Pyrrole, 1-methyl-3-(trimethylsilyl)-
Overview
Description
1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- is a heterocyclic organic compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom and a trimethylsilyl group at the 3-position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- typically involves the reaction of 1-methylpyrrole with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: While specific industrial production methods for 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent control over reaction parameters to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the trimethylsilyl group can be replaced by other functional groups using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: LiAlH4 in ether or THF under reflux conditions.
Substitution: Halogens or alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Pyrrole N-oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrroles depending on the electrophile used.
Scientific Research Applications
1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, facilitating its participation in diverse chemical reactions. The pyrrole ring’s electron-rich nature allows it to engage in electrophilic aromatic substitution, nucleophilic addition, and other reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1H-Pyrrole, 3-methyl-: Similar structure but lacks the trimethylsilyl group, resulting in different reactivity and applications.
1H-Pyrrole, 1-trimethylsilyl-: Lacks the methyl group at the nitrogen atom, affecting its chemical behavior and utility.
1H-Pyrrole, 2,5-dimethyl-: Features additional methyl groups, leading to distinct steric and electronic properties.
Uniqueness: 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- is unique due to the presence of both a methyl and a trimethylsilyl group, which confer specific reactivity patterns and stability. This dual substitution enhances its utility in synthetic chemistry, making it a valuable compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
trimethyl-(1-methylpyrrol-3-yl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NSi/c1-9-6-5-8(7-9)10(2,3)4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZNHJCVILLRSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457519 | |
Record name | 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96693-94-6 | |
Record name | 1H-Pyrrole, 1-methyl-3-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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